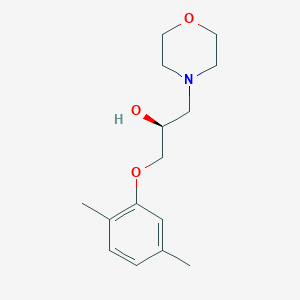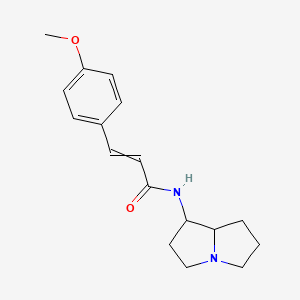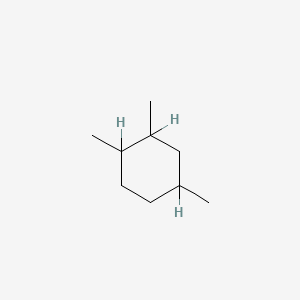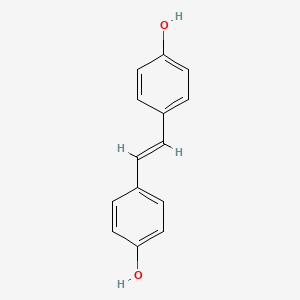![molecular formula C17H20N4 B1202964 2-Methyl-5-(1,4,5,7-Tetramethyl-6H-pyrrolo[3,4-d]pyridazin-6-yl)anilin CAS No. 381202-58-0](/img/structure/B1202964.png)
2-Methyl-5-(1,4,5,7-Tetramethyl-6H-pyrrolo[3,4-d]pyridazin-6-yl)anilin
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of pyrrole and pyridazine derivatives often involves innovative techniques to introduce specific functional groups, enabling the formation of complex structures. For example, the Cu-catalyzed monoarylation of anilines with aryl iodides and bromides, facilitated by pyrrole-2-carboxylic acid, represents a method to synthesize diaryl amine products with moderate to good yields under specific conditions (Altman, Anderson, & Buchwald, 2008). Similarly, reactions involving 2-(2,2-dicyano-1-ethylsulfanylethenyl)pyrroles with aniline showcase another route to yield derivatives through the elimination of ethanethiol (Petrova et al., 2015).
Molecular Structure Analysis
Molecular structure analyses of pyrrolopyridazine and aniline derivatives reveal the planarity and dihedral angles between different molecular planes, which are crucial for understanding the compound's electronic and physical properties. For instance, the structural analysis of isomeric chloro-aniline derivatives provides insights into the effects of chlorine substitution on molecular geometry, highlighting the importance of such substitutions on the overall molecular architecture (Su et al., 2013).
Chemical Reactions and Properties
Chemical reactions involving pyrrolopyridazine and aniline derivatives often lead to products with unique electrochemical and photophysical properties. For example, the electropolymerization of N-functionalized pyrroles and dithienylpyrroles yields electroactive films with well-behaved electrochemical properties, demonstrating the potential for creating materials with specific electrochromic characteristics (Thompson et al., 2005).
Physical Properties Analysis
The physical properties of pyrrolopyridazine and aniline derivatives, such as their solubility, thermal stability, and morphological characteristics, are critical for their application in various domains. Studies have shown that copolymers of aniline and pyrrole exhibit amorphous behavior and unique morphological structures when synthesized under specific conditions, influencing their optical and electrochemical properties (Mavundla et al., 2010).
Chemical Properties Analysis
The chemical properties of these compounds, particularly their reactivity and interaction with other substances, are pivotal for their utility in synthesis and material science. For example, the synthesis and reactivity of pyridazine derivatives, starting from carboxylic acid derivatives, highlight the versatility of these compounds in forming products with antimicrobial activity, showcasing their potential in medicinal chemistry (El-Mariah, Hosny, & Deeb, 2006).
Wissenschaftliche Forschungsanwendungen
Medizinische Chemie: Antibiotika
Diese Verbindung, die zur Klasse der Pyrrolopyrazine gehört, wurde auf ihr Potenzial als antibakterielles Mittel untersucht. Pyrrolopyrazin-Derivate haben eine Reihe von biologischen Aktivitäten gezeigt, darunter antimikrobielle Eigenschaften {svg_1}. Die Struktur dieser Verbindung, die Pyrrol- und Pyrazinringe umfasst, begünstigt Interaktionen mit bakteriellen Enzymen und hemmt möglicherweise deren Wachstum.
Pharmazeutische Entwicklung: Kinase-Inhibition
In der pharmazeutischen Industrie werden Derivate der Verbindung auf ihre Kinase-inhibitorische Aktivität untersucht. Kinase-Inhibitoren sind entscheidend für die Behandlung von Krankheiten wie Krebs, da sie zelluläre Signalwege regulieren können {svg_2}. Die spezifische Anordnung von Stickstoffatomen innerhalb des Pyrrolopyrazin-Gerüsts ist für diese Aktivität entscheidend.
Landwirtschaft: Pflanzenschutz
Die antimikrobiellen Eigenschaften von Pyrrolopyrazin-Derivaten erstrecken sich auch auf die Landwirtschaft, wo sie zum Schutz von Pflanzen vor bakteriellen und pilzlichen Krankheitserregern eingesetzt werden können {svg_3}. Durch die Hemmung des Wachstums dieser Krankheitserreger können Feldfrüchte geschützt werden, was zu höheren Erträgen und geringeren Verlusten führt.
Materialwissenschaften: Organische Materialien
In der Materialwissenschaft sind Derivate der Verbindung wertvoll für die Herstellung von organischen Materialien. Ihre heterocyclische Struktur ist vorteilhaft bei der Entwicklung neuer Materialien mit wünschenswerten Eigenschaften wie Leitfähigkeit oder Lumineszenz, die für elektronische Geräte unerlässlich sind {svg_4}.
Umweltwissenschaften: Bioaktive Moleküle
Die Umweltwissenschaften profitieren von der bioaktiven Natur von Pyrrolopyrazin-Derivaten. Diese Verbindungen können zur Sanierung von Umweltverschmutzungen oder als Indikatoren für die Umweltqualität verwendet werden, da sie mit verschiedenen Schadstoffen reagieren {svg_5}.
Arzneimittelforschung: SAR-Forschung
Die Struktur-Wirkungs-Beziehungsforschung (SAR) in der Arzneimittelforschung nutzt Verbindungen wie 2-Methyl-5-(1,4,5,7-Tetramethyl-6H-pyrrolo[3,4-d]pyridazin-6-yl)anilin, um die Beziehung zwischen chemischer Struktur und biologischer Aktivität zu verstehen. Diese Forschung ist grundlegend für die Entwicklung neuer Medikamente mit gezielten therapeutischen Wirkungen {svg_6}.
Eigenschaften
IUPAC Name |
2-methyl-5-(1,4,5,7-tetramethylpyrrolo[3,4-d]pyridazin-6-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4/c1-9-6-7-14(8-15(9)18)21-12(4)16-10(2)19-20-11(3)17(16)13(21)5/h6-8H,18H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBKZEVMWVGYNFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=C3C(=NN=C(C3=C2C)C)C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001322457 | |
| Record name | 2-methyl-5-(1,4,5,7-tetramethylpyrrolo[3,4-d]pyridazin-6-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001322457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
27.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24809659 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
381202-58-0 | |
| Record name | 2-methyl-5-(1,4,5,7-tetramethylpyrrolo[3,4-d]pyridazin-6-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001322457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(3-methoxyphenyl)-5-oxo-6,7-dihydro-[1,2,4]triazolo[3,4-b][1,3]thiazine-7-carboxamide](/img/structure/B1202882.png)

![2-(4-Aminoimidazo[4,5-d]triazin-7-yl)-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B1202890.png)
![5-[(5-acetyl-2-propan-2-yloxyphenyl)methyl]-6-hydroxy-2-sulfanylidene-1H-pyrimidin-4-one](/img/structure/B1202893.png)
![5-[(2-Chlorophenoxy)methyl]-3-pyridin-4-yl-1,2,4-oxadiazole](/img/structure/B1202894.png)


![11-Methylpyrido[2,3-b]acridine-5,12-dione](/img/structure/B1202898.png)




